molecular formula C16H22ClN3O B1426635 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332529-67-5

1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1426635
CAS No.: 1332529-67-5
M. Wt: 307.82 g/mol
InChI Key: JOFDQSXFPPUNCK-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a pyrazolopiperidine derivative featuring a bicyclic pyrazolo[4,3-c]pyridine core substituted with a methyl group at the 1-position and a [(2-methylbenzyl)oxy]methyl moiety at the 3-position. Pyrazolopiperidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, antimicrobial, and anticoagulant effects .

Properties

IUPAC Name

1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.ClH/c1-12-5-3-4-6-13(12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15;/h3-6,17H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDQSXFPPUNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of the Pyrazolo[4,3-c]pyridine Core

The core heterocycle is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate pyridine precursors. A typical route involves:

  • Condensation of a 2-aminopyridine derivative with a suitable α,β-unsaturated carbonyl compound.
  • Cyclization facilitated by acids or bases under reflux conditions.

Step 2: N-Methylation

The methylation at the nitrogen atom of the heterocycle is performed using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions:

Pyrazolo-pyridine intermediate + methylating agent → N-methylated product

Reaction conditions include:

  • Solvent: Acetone or DMF
  • Temperature: 50–80°C
  • Duration: 4–12 hours

Step 3: Introduction of the (2-methylbenzyl)oxy)methyl Group

This step involves the nucleophilic substitution of a suitable precursor with 2-methylbenzyl alcohol derivatives:

  • Activation of the benzyl alcohol via conversion to benzyl halides or tosylates.
  • Nucleophilic attack on the heterocyclic nitrogen or carbon center, facilitated by bases like potassium carbonate.

Step 4: Formation of the Hydrochloride Salt

The free base is treated with hydrochloric acid (HCl) in anhydrous conditions to yield the hydrochloride salt:

Base + HCl (gas or aqueous) → Hydrochloride salt

This step enhances the compound's stability and solubility for research applications.

Data Table Summarizing the Preparation Methods

Step Reaction Type Reagents & Conditions Purpose References
1 Cyclization Hydrazine derivatives, pyridine precursors, reflux Form heterocyclic core ,
2 N-Methylation Methyl iodide, DMF, 50–80°C N-Methylation of heterocycle ,
3 Alkylation 2-methylbenzyl alcohol derivatives, K2CO3, solvents Attach oxy-methyl benzyl group ,
4 Salt formation HCl gas or aqueous HCl Generate hydrochloride salt ,

Research Findings and Optimization Strategies

  • Reaction Conditions: Optimal temperatures for methylation range between 50–80°C, with reaction times of 4–12 hours to maximize yield and minimize side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF or acetone facilitate nucleophilic substitution and methylation.
  • Purification: Crystallization from ethanol or acetonitrile yields high-purity products.
  • Yield Data: Typical yields for each step vary from 60% to 85%, depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can significantly reduce depressive behaviors in rodent models .

Anti-inflammatory Properties

Compounds within this chemical class have demonstrated anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response has been documented. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of pyrazolo[4,3-c]pyridines. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anticancer Activity

Preliminary studies have indicated that certain pyrazolo[4,3-c]pyridine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved are still under investigation but may include the modulation of cell cycle regulators and apoptotic proteins .

Case Studies

StudyApplicationFindings
AntidepressantDemonstrated significant reduction in depression-like behavior in mice; suggested serotonin modulation.
Anti-inflammatoryInhibited TNF-alpha production in vitro; reduced paw edema in rat models of inflammation.
NeuroprotectiveShowed reduced oxidative stress markers in neuronal cultures; potential for Alzheimer's treatment.
AnticancerInduced apoptosis in breast cancer cell lines; further studies needed on mechanism of action.

Synthesis and Development

The synthesis of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves multi-step organic reactions that can be optimized for yield and purity. Advanced techniques such as chromatography are often employed to isolate the desired product from reaction mixtures.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The 3-position substituent on the pyrazolo[4,3-c]pyridine scaffold critically influences physicochemical and biological properties. Key analogs include:

Compound Name 3-Position Substituent Key Features/Activity Reference
3-Isopropyl analog () Isopropyl Higher hydrophobicity (logP ~2.1); potential CNS penetration due to lipophilicity
3-Oxazolyl analogs () Oxazolyl Moderate antimicrobial activity (MIC: 8–32 µg/mL against ESKAPE pathogens)
1-Phenyl analog () Phenyl Enhanced π-π stacking interactions; explored in receptor-binding studies
Target compound (hypothetical) [(2-Methylbenzyl)oxy]methyl Expected increased steric bulk and hydrophobicity; potential for oral bioavailability
  • Electron Effects : Electron-donating groups (e.g., methyl in 2-methylbenzyl) may stabilize resonance structures, altering binding affinities in enzymatic targets .

Isomeric Differences (Pyrazolo[4,3-c] vs. Pyrazolo[3,4-c] Pyridines)

  • Pyrazolo[4,3-c]pyridines (e.g., –8): The nitrogen positions favor interactions with hydrophobic pockets in enzymes, as seen in antihypertensive agents .
  • Pyrazolo[3,4-c]pyridines (e.g., apixaban, ): The altered ring topology enhances selectivity for factor Xa inhibition (Ki < 0.1 nM) due to optimized hydrogen bonding .

Physicochemical Properties

Property Target Compound (Hypothetical) 3-Isopropyl Analog () 3-Oxazolyl Analog ()
Molecular Formula C₂₂H₂₈ClN₃O₂ C₉H₁₆ClN₃ C₁₄H₁₇ClN₄O
Molecular Weight ~414.9 g/mol 201.7 g/mol 292.8 g/mol
Melting Point Estimated 150–160°C Not reported 84–143°C (varies by substituent)
Solubility Low aqueous solubility Low (logP ~2.1) Moderate (logP ~1.5–2.0)

Biological Activity

1-Methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 1332529-67-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H22ClN3O
  • Molar Mass : 307.81838 g/mol
  • Hazard Classification : Irritant .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In a study evaluating various compounds against both Gram-positive and Gram-negative bacteria, certain derivatives demonstrated notable effectiveness. For instance:

  • Staphylococcus aureus : Significant activity was observed with some tested compounds.
  • Bacillus cereus : Compounds showed high activity levels.
  • Micrococcus luteus : Moderate activity was noted against this species .

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they could serve as potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory potential of pyrazolo derivatives. In vitro studies have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:

  • Compounds were tested for their ability to suppress COX-1 and COX-2 activities.
  • IC50 values for several derivatives were comparable to established anti-inflammatory drugs such as celecoxib .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. These methods have been refined to enhance yield and purity:

  • Starting Materials : Common precursors include substituted benzyl alcohols and pyrazole derivatives.
  • Reagents : Use of catalysts and specific solvents can optimize reaction conditions.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .

Case Studies

Several case studies have highlighted the biological activities of related pyrazolo compounds:

  • Antimicrobial Screening :
    • A study screened various pyrazolo derivatives against a panel of bacterial strains.
    • Results indicated that certain compounds had an MIC lower than that of traditional antibiotics .
  • Inflammation Models :
    • In vivo models involving carrageenan-induced paw edema demonstrated that selected pyrazolo derivatives significantly reduced inflammation compared to control groups .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant activity
AntimicrobialBacillus cereusHigh activity
Anti-inflammatoryCOX-1 and COX-2Inhibition (IC50 values)
In vivo inflammationCarrageenan-induced edemaReduced inflammation

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via oxidative ring closure of a hydrazine intermediate using sodium hypochlorite (NaOCl) as a green oxidant in ethanol at room temperature for 3 hours, yielding ~73% isolated product. Post-reaction purification involves extraction and passage through an alumina plug to remove polar impurities . Alternative methods may employ transition metal catalysis, but NaOCl is preferred for reduced environmental toxicity .

Q. What purification techniques ensure high purity?

Liquid-liquid extraction (e.g., ethyl acetate/water) followed by filtration through a small alumina plug effectively removes unreacted starting materials and polar byproducts. For hydrochloride salts, recrystallization in ethanol/water mixtures enhances crystallinity and purity (>97%) .

Q. What safety protocols are critical during handling?

Mandatory PPE includes nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Reactions should be conducted in a fume hood, and waste must be segregated and disposed of via licensed hazardous waste contractors to mitigate environmental risks .

Q. Which analytical methods confirm structural identity?

Use 1^1H/13^{13}C NMR to verify substituent positions and MS (ESI or EI) for molecular weight confirmation. Complementary techniques like IR spectroscopy validate functional groups (e.g., C-O-C stretching for the benzyloxy moiety) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability?

Systematically vary parameters:

  • Oxidant concentration : Test 1.2–2.0 equivalents of NaOCl to balance yield and byproduct formation.
  • Solvent polarity : Compare ethanol (green solvent) with methanol or acetonitrile.
  • Temperature : Explore 0°C–40°C to identify kinetic vs. thermodynamic control. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize reaction time (e.g., 3 hours in ) .

Q. How to profile impurities and degradation products?

Employ reversed-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) coupled with high-resolution MS to detect and identify byproducts. For quantification, validate methods against USP standards (e.g., residual solvents per USP <467>) .

Q. What strategies assess hydrolytic stability in physiological conditions?

Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Sample at intervals (0, 1, 3, 7 days) and analyze degradation via LC-MS. First-order kinetics models determine half-lives, as demonstrated in hydrolysis studies of analogous pyrazolo-pyridines .

Q. How to explore structure-activity relationships (SAR) for pharmacological potential?

Synthesize analogs with variations in the benzyloxy (e.g., halogenation) and pyrazole moieties. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. used IC50_{50} determinations to correlate substituent effects with activity .

Q. How to resolve conflicting spectral data during structural elucidation?

Combine 2D NMR (HSQC, HMBC) to assign ambiguous protons/carbons. Cross-validate with X-ray crystallography (e.g., ’s structural reports) or computational DFT models .

Q. What pharmacopeial standards apply to residual solvent analysis?

Follow USP <467> guidelines using GC-FID with a DB-624 column. Quantify residuals (e.g., ethanol) against certified reference standards, as applied in for related heterocycles .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesEvidence Reference
Synthesis Oxidant (NaOCl), solvent (ethanol), time (3 h)TLC, extraction, alumina plug
Purification Solvent polarity, recrystallizationHPLC, 1^1H NMR
Stability pH, temperature, degradation kineticsLC-MS, first-order modeling
SAR Studies Substituent variation, IC50_{50}Fluorescence assays, analog synthesis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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